molecular formula C23H33Cl2NO4 B1262949 Dankastatin B

Dankastatin B

Cat. No. B1262949
M. Wt: 458.4 g/mol
InChI Key: FOYHOCBUHQKEDQ-HUWMOLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dankastatin B is a natural product found in Halichondria japonica and Gymnascella with data available.

Scientific Research Applications

Mode of Action in Anti-Cancer Activity

Dankastatin B, derived from the fungal strain Gymnascella dankaliensis, has been recognized for its significant anti-cancer properties. Recent chemoproteomic profiling has shed light on its mode of action, revealing that Dankastatin B targets the mitochondrial VDAC3 (voltage-dependent anion selective channel 3) in breast cancer cells. This interaction is covalent, implying a specific and possibly irreversible binding mechanism, which might be central to its anti-proliferative effects in cancer treatment. The sensitivity of breast cancer cells to Dankastatin B increases with VDAC3 knockdown, indicating the channel's involvement in the drug's anti-cancer effects (Belcher et al., 2023).

Growth Inhibitory Properties

Dankastatin B, along with other metabolites like gymnastatins Q, R, and dankastatin A, has been isolated from the Gymnascella dankaliensis strain found in a Halichondria sponge. These metabolites, especially Dankastatin B, have displayed growth inhibitory effects against cancer cell lines, showcasing their potential in cancer treatment. The chemical structures of these metabolites, established through spectroscopic analysis, underline the uniqueness of these compounds and their therapeutic potential (Amagata et al., 2008).

Covalent Bond Formation with Specific Proteins

A fascinating aspect of Dankastatin B and its related compounds is their electrophilic nature, allowing them to form covalent bonds with specific proteins. This characteristic is crucial for their biological activity, especially in exerting anti-cancer effects. Understanding the chemical and biosynthetic relationships between different members of the gymnastatin and dankastatin alkaloids provides insights into their potential mode of action and therapeutic applications (Tong et al., 2021).

properties

Product Name

Dankastatin B

Molecular Formula

C23H33Cl2NO4

Molecular Weight

458.4 g/mol

IUPAC Name

(2E,4E,6R)-N-[(3S,4aS,8R,8aR)-6,8-dichloro-4a-hydroxy-7-oxo-3,4,8,8a-tetrahydro-2H-chromen-3-yl]-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-17-12-23(29)13-18(24)21(28)20(25)22(23)30-14-17/h9-11,13,15,17,20,22,29H,4-8,12,14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,17+,20+,22+,23+/m1/s1

InChI Key

FOYHOCBUHQKEDQ-HUWMOLIRSA-N

Isomeric SMILES

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@@]2(C=C(C(=O)[C@@H]([C@@H]2OC1)Cl)Cl)O

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C(C2OC1)Cl)Cl)O

synonyms

dankastatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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